5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Description
5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene is a tricyclic heterocyclic compound featuring a rigid fused-ring system with three nitrogen atoms.
Properties
Molecular Formula |
C10H10F3N3 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-14-4-6-7-2-1-5(15-7)3-8(6)16-9/h4-5,7,15H,1-3H2 |
InChI Key |
XEKANZUTZYYHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CN=C(N=C3CC1N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of specific signaling pathways involved in inflammation or cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene is highlighted through comparisons with derivatives bearing substituents at the 5-position. Key distinctions include electronic effects, steric bulk, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Solubility : Derivatives with polar substituents (e.g., -CH₂OCH₃) exhibit improved aqueous solubility, whereas -CF₃ and -C(CH₃)₃ analogs are more lipophilic .
Synthetic Accessibility : The 5-isopropyl and 5-tert-butyl derivatives have been discontinued commercially, likely due to complex synthesis or poor yields . In contrast, 5-methyl and 5-CF₃ variants are more synthetically tractable.
Biological Activity : The 5-methyl analog (CID 82411107) has been studied for its collision cross-section properties, suggesting utility in mass spectrometry-based drug discovery .
Biological Activity
5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound belongs to a class of triazatricyclo compounds characterized by a trifluoromethyl group that significantly influences its chemical reactivity and biological interactions. The trifluoromethyl moiety is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological efficacy.
Pharmacological Properties
Recent studies have indicated that this compound exhibits various pharmacological activities:
- Inhibition of Serotonin Receptors : Preliminary data suggest that this compound may act as an inhibitor of serotonin receptors (5-HT3) with significant binding affinity. For instance, compounds with similar structures have shown IC50 values in the nanomolar range for 5-HT3 receptor inhibition .
- Antimicrobial Activity : The compound has been evaluated for antimicrobial properties against a range of pathogens. In vitro studies reveal that it possesses moderate antibacterial activity against Gram-positive bacteria and fungi.
- Anticancer Potential : There is emerging evidence indicating that triazatricyclic compounds can exhibit anticancer properties through apoptosis induction in cancer cell lines. Further research is needed to elucidate the specific pathways involved.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Receptor Modulation : The interaction with serotonin receptors suggests a role in modulating neurotransmitter systems.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation has been hypothesized based on structural similarities with known enzyme inhibitors.
Case Studies
Several case studies have reported on the biological effects of related compounds within the same structural family:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of triazatricyclo compounds showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Cancer Cell Line Study : Research involving various cancer cell lines showed that triazatricyclic compounds could induce apoptosis at concentrations ranging from 10 to 20 µM. Specific pathways such as caspase activation were implicated in this process.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
